Physicochemical Profiling and Synthetic Utility of 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide
Physicochemical Profiling and Synthetic Utility of 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide
Executive Summary
4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide (CAS: 1055995-93-1) is a highly specialized, polyfunctional aromatic building block utilized in advanced medicinal chemistry and agrochemical development[1][2]. By integrating a classic benzenesulfonamide pharmacophore with a metabolically robust trifluoromethoxy group and a reactive aryl bromide, this compound serves as a versatile intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, predictive ADMET profile, and the self-validating analytical protocols required for its characterization.
Structural Deconstruction & Physicochemical Properties
The molecular architecture of this compound is deliberately engineered to balance reactivity with druglikeness. Each functional group contributes orthogonally to the molecule's overall physicochemical profile.
Quantitative Physicochemical Data
The following table summarizes the calculated and experimental physicochemical parameters of the compound:
| Property | Value | Causality / Significance |
| Molecular Formula | C₉H₉BrF₃NO₃S | Defines the stoichiometric composition. |
| Molecular Weight | 348.14 g/mol | Falls well within the optimal range for small-molecule drugs (<500 Da)[1]. |
| Monoisotopic Mass | 346.94 Da (⁷⁹Br) | Critical for high-resolution mass spectrometry (HRMS) calibration. |
| Calculated LogP | ~3.8 | Indicates moderate-to-high lipophilicity, ideal for membrane permeability. |
| Topological Polar Surface Area | 55.6 Ų | Optimal for passive intracellular diffusion without excessive solvation penalties. |
| H-Bond Donors (HBD) | 1 | Restricted to the secondary sulfonamide nitrogen (N-H). |
| H-Bond Acceptors (HBA) | 7 | Derived from the sulfonamide oxygens, trifluoromethoxy oxygens/fluorines, and nitrogen. |
| Rotatable Bonds | 5 | Ensures sufficient conformational flexibility to adapt to target binding pockets. |
Mechanistic Role of Substituents
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The Trifluoromethoxy (-OCF₃) Group: Positioned at C2, this moiety acts as a "super-halogen." It significantly enhances lipophilicity without introducing the massive steric bulk associated with a tert-butyl group. Crucially, the exceptionally strong C-F bonds render this position highly resistant to oxidative degradation by cytochrome P450 (CYP) enzymes, thereby improving the metabolic half-life of downstream derivatives[3][4].
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The Benzenesulfonamide Core: A privileged scaffold in medicinal chemistry, historically recognized for its ability to coordinate with the zinc ion in the active site of carbonic anhydrase (CA) enzymes.
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N-Ethyl Alkylation: Alkylating the primary sulfonamide to an N-ethyl secondary sulfonamide reduces the hydrogen bond donor count from two to one. This simple modification decreases the desolvation energy required for the molecule to cross lipid bilayers, directly enhancing bioavailability.
Caption: Logical mapping of structural substituents to their resulting physicochemical and synthetic properties.
Predictive ADMET & Druglikeness
When evaluated against Lipinski’s Rule of Five, 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide demonstrates exceptional druglikeness as an intermediate:
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Molecular Weight: 348.14 < 500 (Pass)
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LogP: 3.8 < 5 (Pass)
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H-Bond Donors: 1 < 5 (Pass)
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H-Bond Acceptors: 7 < 10 (Pass)
Because it strictly adheres to these rules, incorporating this fragment into larger drug candidates minimizes the risk of late-stage pharmacokinetic failures. The low TPSA (55.6 Ų) also suggests that downstream derivatives may possess blood-brain barrier (BBB) penetrance, depending on the nature of the group attached at the C4 position.
Synthetic Utility & Reactivity
The primary synthetic value of this compound lies in the C4-bromide . The aryl bromide is highly activated toward oxidative addition by the strongly electron-withdrawing nature of both the ortho-trifluoromethoxy and meta-sulfonamide groups.
This electronic deficiency makes the molecule an ideal electrophilic partner for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [5][6]. When reacted with aryl or alkyl boronic acids in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a mild base (e.g., K₂CO₃), the C-Br bond undergoes rapid oxidative addition, followed by transmetalation and reductive elimination to yield complex biaryl systems[6][7]. The N-ethyl sulfonamide is generally stable under these standard basic coupling conditions, preventing unwanted side reactions.
Analytical Characterization Protocols
To ensure scientific integrity and reproducibility, the characterization of this compound must rely on self-validating analytical systems. Below are the step-by-step methodologies for verifying the purity and structural identity of the compound.
Caption: Self-validating RP-HPLC-MS workflow ensuring analytical accuracy and system performance.
Protocol A: RP-HPLC-MS (Purity and Mass Verification)
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Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN).
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Causality: MeCN ensures complete dissolution of this lipophilic compound and is perfectly miscible with the reversed-phase mobile phase, preventing on-column precipitation.
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Step 2: System Suitability Test (SST). Inject a blank (MeCN) followed by a known reference standard (e.g., uracil or a known sulfonamide).
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Causality: The blank rules out carryover contamination. The standard validates column performance, ensuring a tailing factor of <1.5 and theoretical plates >2000 before the actual sample is consumed.
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Step 3: Chromatographic Separation. Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: Formic acid acts as an ion-pairing agent. It ensures the secondary sulfonamide remains fully protonated during separation, which prevents peak broadening/tailing and yields a sharp, quantifiable UV peak at 254 nm.
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Step 4: ESI-MS Detection. Operate the mass spectrometer in both positive [M+H]⁺ and negative[M-H]⁻ Electrospray Ionization (ESI) modes.
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Causality: Sulfonamides readily lose a proton to form a stable anion, making negative mode highly sensitive. Crucially, the presence of a single bromine atom will generate a distinct 1:1 isotopic doublet at m/z 346.9 (⁷⁹Br) and 348.9 (⁸¹Br). Observing this exact isotopic signature is self-validating proof of the compound's identity.
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Protocol B: ¹H and ¹⁹F NMR Spectroscopy (Structural Elucidation)
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Step 1: Solvent Selection. Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆.
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Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding, allowing the N-H proton of the sulfonamide to appear as a distinct, sharp triplet (due to coupling with the adjacent -CH₂- of the ethyl group) rather than a broad, uninterpretable hump.
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Step 2: Internal Calibration. Add 0.05% v/v Tetramethylsilane (TMS) to the sample.
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Causality: TMS provides an absolute zero-point reference (0.00 ppm), ensuring that the highly deshielded aromatic protons (shifted downfield by the -SO₂ and -OCF₃ groups) are assigned with exact precision.
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Step 3: ¹⁹F NMR Acquisition. Acquire the fluorine spectrum at 376 MHz (for a 400 MHz ¹H magnet) using a sufficiently long relaxation delay (D1 > 2 seconds).
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Causality: Fluorine nuclei in -OCF₃ groups have longer longitudinal relaxation times (T1). A longer D1 ensures complete relaxation between pulses, allowing for accurate integration of the three equivalent fluorine atoms.
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References
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Supuran, C. T. (2010). "Carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. Available at:[Link]
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Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Available at:[Link]
Sources
- 1. CAS:1055995-93-1, 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide-毕得医药 [bidepharm.com]
- 2. 191276-46-7|5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. Trifluoromethyl Trifluorovinyl Ether | High-Purity Reagent [benchchem.com]
- 4. 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
